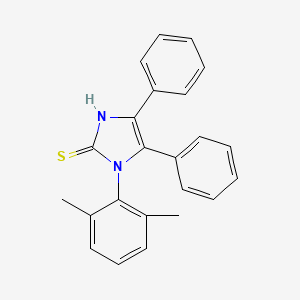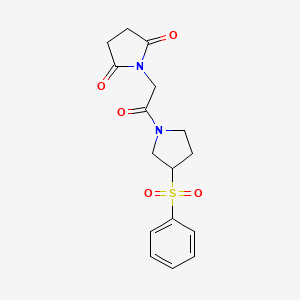
1-(2-Oxo-2-(3-(fenilsulfonil)pirrolidin-1-il)etil)pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular structure of the compound is characterized by a five-membered pyrrolidine ring. The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement . The hexafluoroisopropyl alcohol moiety establishes a hydrogen bonding interaction .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .Aplicaciones Científicas De Investigación
- Los investigadores han estudiado moléculas bioactivas que contienen el anillo de pirrolidina y sus derivados. Estos incluyen pirrolizinas, pirrolidina-2-ona y pirrolidina-2,5-dionas. La estereoquímica de los carbonos dentro del anillo impacta significativamente en los perfiles de los candidatos a fármacos .
- El compuesto (4R,5S)-2-(5-metil-4-fenil-2-oxopirrolidin-1-il)acetamida (E1R) actúa como un modulador alostérico del receptor sigma-1. Demuestra efectos anticonvulsivos, antidepresivos y que mejoran la cognición cuando se combina con agonistas endógenos o exógenos .
- La irradiación de ciertos derivados de pirrolidina-2,5-diona da como resultado la fotoisomerización, lo que lleva a o-quinometanos altamente reactivos. Estos intermediarios se pueden utilizar para transformaciones posteriores .
- El ácido indol-3-acético, una hormona vegetal, se produce por la degradación del triptófano. Los derivados del indol, incluida la pirrolidina-2,5-diona, tienen diversas aplicaciones biológicas .
- Los sustituyentes específicos, como el grupo sec-butilo no aromático en la posición 3 del anillo de pirrolidina-2,5-diona, influyen positivamente en la actividad anticonvulsiva .
Química Medicinal y Descubrimiento de Fármacos
Modulación del Receptor Sigma-1
Intermediarios Fotorreactivos
Análogo de Hormona Vegetal
Actividad Anticonvulsiva
Estudios de Relación Estructura-Actividad
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “1-(2-Oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a pyrrolidine derivative. Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the steric factors can influence the biological activity of pyrrolidine derivatives .
Propiedades
IUPAC Name |
1-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-14-6-7-15(20)18(14)11-16(21)17-9-8-13(10-17)24(22,23)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYCQZNYFIKTPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)
![N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2369172.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)
![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2369178.png)
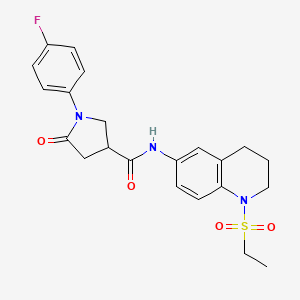
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2369182.png)
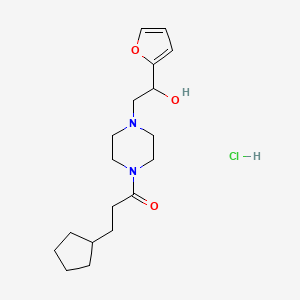
![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)
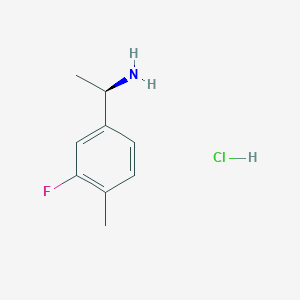
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)
